2-Acetamido-6-methoxybenzoic acid
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Overview
Description
2-Acetamido-6-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is characterized by the presence of an acetamido group at the second position and a methoxy group at the sixth position on a benzoic acid core. This compound is used as a versatile small molecule scaffold in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-6-methoxybenzoic acid typically involves the acylation of 6-methoxyanthranilic acid. One common method includes the reaction of 6-methoxyanthranilic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar acylation reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-6-methoxybenzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-acetamido-6-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The acetamido group can interact with active sites of enzymes, while the methoxy group can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidobenzoic acid: Lacks the methoxy group, which can affect its reactivity and binding properties.
6-Methoxybenzoic acid: Lacks the acetamido group, influencing its chemical behavior and applications.
2-Acetamido-4-methoxybenzoic acid: Similar structure but with the methoxy group at a different position, affecting its chemical and biological properties.
Uniqueness
2-Acetamido-6-methoxybenzoic acid is unique due to the specific positioning of the acetamido and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-acetamido-6-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-4-3-5-8(15-2)9(7)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXGSPZWYIUBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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